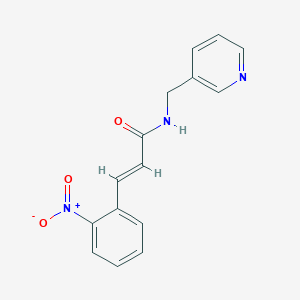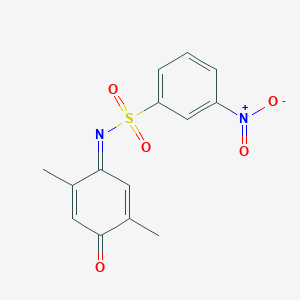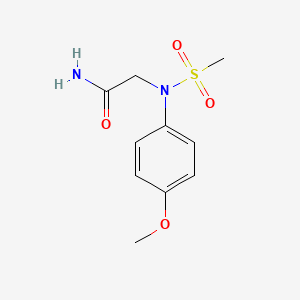![molecular formula C20H14N2O3 B5835549 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of acrylamide derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of certain enzymes and transcription factors, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has been shown to modulate the activity of various ion channels, which play a crucial role in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its potent biological activity, which makes it an excellent tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of research is the development of this compound analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative disorders. Additionally, the use of this compound as a tool for studying various cellular processes, such as apoptosis and inflammation, is an area of ongoing research.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide involves the condensation of 2-furylacrylic acid with 2-aminobenzoxazole in the presence of a coupling agent. The resulting product is then purified through crystallization and recrystallization techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(11-10-16-7-4-12-24-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)25-20/h1-13H,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCUXREKWMQQW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

